2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O6S. It is commonly used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its stability and solubility in non-polar organic solvents such as ether and toluene .
Preparation Methods
The preparation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves a multi-step synthetic route. The process typically begins with the sulfonation of ethylene glycol. The resulting sulfonate ester is then reacted with ethanol or other activating agents to form the esterified product. Finally, the ester undergoes further reaction with ethylene glycol to produce the desired compound .
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Esterification: It can form esters with alcohols under acidic conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common reagents used in these reactions include strong acids like sulfuric acid for esterification and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound can be used in the synthesis of biologically active molecules and as a linker in bioconjugation reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property makes it useful in various synthetic applications .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate include:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound has a hydroxyl group instead of an ethoxy group, making it more hydrophilic.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound has a methoxy group, which affects its reactivity and solubility.
Tetraethylene glycol p-toluenesulfonate: This compound has a longer ethylene glycol chain, which can influence its physical properties and applications.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6S/c1-3-18-8-9-19-10-11-20-12-13-21-22(16,17)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSYGOYECOPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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